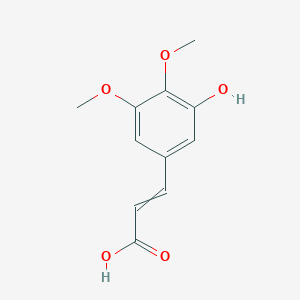

3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

Description

3,4-Dimethoxy-5-hydroxycinnamic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid derivative. It is found in various plants, including oil seeds, berries, spices, vegetables, and cereals. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties .

Propriétés

Formule moléculaire |

C11H12O5 |

|---|---|

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14) |

Clé InChI |

NDGIDRFOPAADDX-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)O)C=CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation and hydrolysis. Another method includes the photoisomerization of commercial E-cinnamic acid to obtain a mixture of E- and Z-isomers, which can then be separated .

Industrial Production Methods: Industrial production of 3,4-Dimethoxy-5-hydroxycinnamic acid often involves the extraction from natural sources such as rye and other cereals. The extraction process includes steps like roasting, grinding, and solvent extraction .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethoxy-5-hydroxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of methoxy and hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

3,4-Dimethoxy-5-hydroxycinnamic acid has a wide range of applications in scientific research:

Biology: It exhibits antibacterial, anti-peroxidative, anti-hyperglycemic, and neuroprotective effects.

Medicine: It has shown potential in anticancer therapy by inducing apoptosis and inhibiting cell proliferation.

Industry: It is used in the food industry as a natural antioxidant and preservative.

Mécanisme D'action

The mechanism of action of 3,4-Dimethoxy-5-hydroxycinnamic acid involves several pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by modulating gene expression and inhibiting cell survival pathways.

Comparaison Avec Des Composés Similaires

Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

Ferulic Acid: Known for its anti-inflammatory and anticancer effects.

p-Coumaric Acid: Exhibits antioxidant and antimicrobial activities.

Uniqueness: 3,4-Dimethoxy-5-hydroxycinnamic acid stands out due to its dual methoxy groups, which enhance its antioxidant capacity and make it a more effective matrix in MALDI-MS compared to other hydroxycinnamic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.